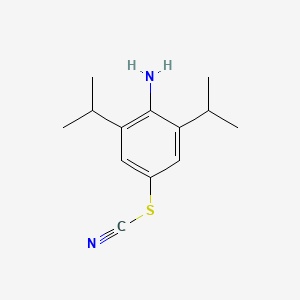

2,6-Diisopropyl-4-thiocyanatoaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

65603-14-7 |

|---|---|

Molecular Formula |

C13H18N2S |

Molecular Weight |

234.36 g/mol |

IUPAC Name |

[4-amino-3,5-di(propan-2-yl)phenyl] thiocyanate |

InChI |

InChI=1S/C13H18N2S/c1-8(2)11-5-10(16-7-14)6-12(9(3)4)13(11)15/h5-6,8-9H,15H2,1-4H3 |

InChI Key |

KBHQPAJRFQHNCY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1N)C(C)C)SC#N |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

2,6-Diisopropyl-4-thiocyanatoaniline serves as an important intermediate in the synthesis of various organic compounds. Its thiocyanate group can be utilized in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Key Reactions:

- Nucleophilic Aromatic Substitution: The thiocyanate group can be replaced by other nucleophiles under appropriate conditions, facilitating the synthesis of novel compounds.

- Reduction Reactions: The compound can undergo reduction to yield corresponding amines or other functional groups, which are pivotal in creating pharmaceuticals and agrochemicals.

Material Science

In material science, this compound is explored for its potential use in developing polymers and advanced materials. Its unique properties may enhance the performance characteristics of materials used in coatings, adhesives, and composites.

Applications:

- Polymerization: The compound can be incorporated into polymer backbones to modify mechanical properties or thermal stability.

- Coating Technologies: Its reactivity allows for functionalization that can improve adhesion or resistance to environmental factors.

Research indicates that this compound exhibits biological activity that could be harnessed for therapeutic applications. Studies have explored its potential as an anti-inflammatory agent and its interactions with biological targets.

Biological Mechanisms:

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes relevant to disease pathways.

- Antimicrobial Properties: Preliminary studies suggest potential efficacy against certain bacterial strains, indicating a possible role in developing antimicrobial agents.

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study demonstrated the synthesis of derivatives from this compound that exhibited enhanced antimicrobial activity compared to their parent compounds. The modifications involved altering the substituents on the aromatic ring to optimize interaction with microbial targets.

Case Study 2: Biological Evaluation as Anti-inflammatory Agent

Another investigation focused on evaluating the anti-inflammatory properties of derivatives synthesized from this compound. In vitro assays revealed promising results regarding their efficacy against inflammatory markers.

| Parameter | Result |

|---|---|

| IC50 Value | 12 µM (against TNF-alpha) |

| Mechanism | Inhibition of NF-kB pathway |

Data Tables

| Compound | Unique Feature |

|---|---|

| 2,6-Diisopropyl-4-nitroaniline | Nitro group enhances reactivity |

| 2,6-Diisopropyl-4-bromoaniline | Bromine allows for electrophilic substitution |

| This compound | Thiocyanate group offers unique reactivity |

Q & A

Q. What are the established synthetic routes for 2,6-diisopropyl-4-thiocyanatoaniline, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or thiocyanation reactions. For example, arylisothiocyanate derivatives can react with amines under basic conditions (e.g., KOH in DMF) to introduce the thiocyanate group . Key parameters to optimize include:

- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may risk decomposition.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Catalyst/base selection : Alkali bases (KOH, NaH) are preferred for deprotonation.

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C | ↑ Yield (up to 75%) |

| Solvent | DMF | Optimal polarity |

| Base | KOH | High efficiency |

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : H and C NMR confirm substitution patterns (e.g., diisopropyl groups at positions 2 and 6).

- IR : A strong absorption band near 2100–2150 cm confirms the thiocyanate (-SCN) group.

- HPLC-MS/MS : Quantifies purity and detects trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- Elemental Analysis : Validates C, H, N, S content (deviation <0.3% for research-grade samples).

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight, light-resistant containers under inert atmosphere (N or Ar) at –20°C to prevent oxidation or hydrolysis .

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. First-aid measures include rinsing exposed areas with water and consulting a physician .

Advanced Research Questions

Q. How can mechanistic studies elucidate the thiocyanation pathway in aromatic amines?

Advanced approaches include:

- Isotopic Labeling : Use N-thiocyanate to track SCN incorporation via mass spectrometry.

- Kinetic Profiling : Monitor intermediate formation (e.g., Meisenheimer complexes) using stopped-flow UV-Vis spectroscopy.

- DFT Calculations : Model transition states to identify rate-limiting steps (e.g., nucleophilic attack vs. leaving-group departure) .

Q. How should researchers address contradictions in spectroscopic data or crystallographic refinement?

- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., Gaussian-based simulations).

- Crystallographic Tools : Use SHELXL for small-molecule refinement or SIR97 for resolving phase problems in ambiguous electron density maps .

- Error Analysis : Statistically assess outliers (e.g., R-factor discrepancies >5% may indicate twinning or disorder).

Q. What computational strategies are effective for modeling this compound’s reactivity?

Q. How can degradation products of this compound be identified under oxidative conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.